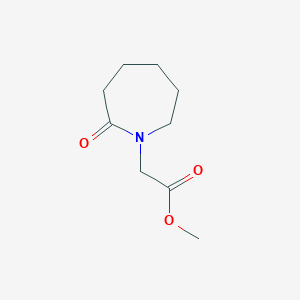
Naphthalen-2-yl 3,4-dimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-2-yl 3,4-dimethylbenzenesulfonate is an organic compound that has been used in scientific research for a variety of purposes. This compound is also known as NDSB-256 and has been used in various laboratory experiments due to its unique properties.
Mécanisme D'action
The mechanism of action of NDSB-256 involves the binding of the compound to specific target molecules. In the case of ATP detection, NDSB-256 binds to ATP and causes a change in its fluorescence, allowing for its detection. In the case of photodynamic therapy, NDSB-256 is activated by light and generates reactive oxygen species, which can kill cancer cells. In the case of protein studies, NDSB-256 can bind to specific amino acid residues and provide information about the structure and function of the protein.
Biochemical and Physiological Effects:
NDSB-256 has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects on cells or organisms. However, its use in photodynamic therapy can result in the destruction of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NDSB-256 is its versatility in scientific research. It can be used for various purposes, including ATP detection, photodynamic therapy, and protein studies. Additionally, its low toxicity and ease of synthesis make it an attractive compound for research. However, one limitation of NDSB-256 is its limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on NDSB-256. One area of research could focus on improving the solubility of the compound in water, which would increase its potential applications. Additionally, further studies could be conducted on the use of NDSB-256 in photodynamic therapy and its potential as a treatment for cancer. Finally, NDSB-256 could be used as a tool to study the structure and function of specific proteins in greater detail.
In conclusion, Naphthalen-2-yl 3,4-dimethylbenzenesulfonate is a versatile compound that has been used in scientific research for various purposes. Its unique properties make it an attractive tool for studying biological processes and structures. Further research on NDSB-256 could lead to new discoveries and potential applications in the future.
Méthodes De Synthèse
The synthesis method of NDSB-256 involves the reaction of naphthalene-2-sulfonyl chloride with 3,4-dimethylphenol in the presence of a base. This reaction results in the formation of Naphthalen-2-yl 3,4-dimethylbenzenesulfonate. The purity of the compound can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
NDSB-256 has been widely used in scientific research for various purposes. It has been used as a fluorescent probe for the detection of ATP, a molecule that is involved in various biological processes. NDSB-256 has also been used as a photosensitizer for photodynamic therapy, a treatment for cancer. Additionally, NDSB-256 has been used as a tool to study the structure and function of proteins.
Propriétés
IUPAC Name |
naphthalen-2-yl 3,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3S/c1-13-7-10-18(11-14(13)2)22(19,20)21-17-9-8-15-5-3-4-6-16(15)12-17/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBLXFWOIISHKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-3-[[2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7358036.png)
![3-[2-[3-(2-Methoxyethyl)-4-oxoimidazolidin-1-yl]-2-oxoethyl]sulfanyl-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7358043.png)
![1-methyl-6-[[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358046.png)
![N-(2,6-Dimethyl-phenyl)-2-[4-(4-methoxy-phenyl)-piperazin-1-yl]-acetamide](/img/structure/B7358064.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)methanamine](/img/structure/B7358074.png)
![1-(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B7358086.png)
![N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide](/img/structure/B7358088.png)
![2-amino-4-[1-(1,2,5-trimethylpyrrole-3-carbonyl)pyrrolidin-3-yl]-1H-pyrimidin-6-one](/img/structure/B7358092.png)
![1-tert-butyl-6-[[2-hydroxy-2-(3-methylphenyl)ethyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358093.png)


![N'-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)oxamide](/img/structure/B7358118.png)
![1-[3-[[(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B7358126.png)
![2-[2-(1H-indol-3-yl)ethylamino]-4-(4-methoxyphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B7358130.png)